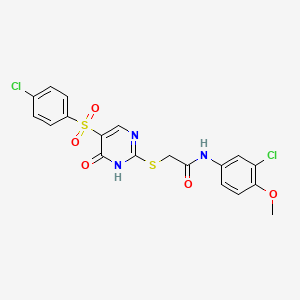

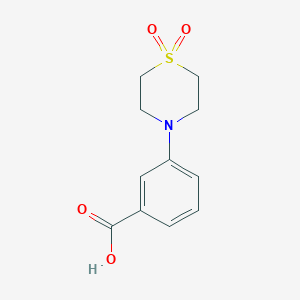

N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

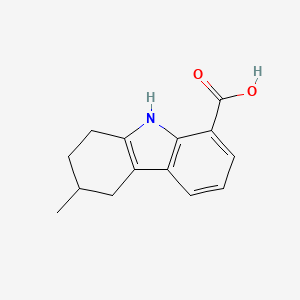

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Physical And Chemical Properties Analysis

The molecular weight of this compound is 461.3 g/mol . It has a topological polar surface area of 129 Ų . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the available literature.科学的研究の応用

Synthesis and Chemical Reactivity

N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide and its derivatives exhibit versatile chemical reactivity, making them valuable for synthesizing a range of nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines. These compounds are primarily used as building blocks in chemical synthesis, leveraging their reactivity with various nucleophiles (Farouk et al., 2021).

Antibacterial and Antimicrobial Properties

Several derivatives of N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have demonstrated potential as antibacterial and antimicrobial agents. Studies have revealed moderate to significant activities against a spectrum of gram-positive and gram-negative bacteria, making these compounds of interest in developing new antimicrobial therapies (Desai et al., 2008; Debnath & Ganguly, 2015; Mistry et al., 2009; Krátký et al., 2017).

Anticancer Potential

Research has highlighted the anticancer potential of N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide derivatives. Certain synthesized compounds have exhibited promising anticancer activities, comparable to known anticancer drugs, against various cancer cell lines, making them valuable for further exploration and development in cancer treatment (Hafez & El-Gazzar, 2017; Abu‐Hashem et al., 2020).

Structural and Conformational Studies

The compounds derived from N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have been subject to various structural and conformational studies. These studies provide insights into the molecular conformations, hydrogen bonding, and interactions, crucial for understanding the biological activities and potential applications of these compounds (Narayana et al., 2016; Subasri et al., 2016).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2-bromoacetyl chloride to form N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with sodium thiomethoxide and 5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-bromoacetyl chloride", "sodium thiomethoxide", "5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: React 3-chloro-4-methoxyaniline with 2-bromoacetyl chloride in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide.", "Step 2: React N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide with sodium thiomethoxide in DMF to form the corresponding thioacetamide intermediate.", "Step 3: React the thioacetamide intermediate with 5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the final product N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |

CAS番号 |

892297-22-2 |

製品名 |

N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide |

分子式 |

C19H15Cl2N3O5S2 |

分子量 |

500.37 |

IUPAC名 |

N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C19H15Cl2N3O5S2/c1-29-15-7-4-12(8-14(15)21)23-17(25)10-30-19-22-9-16(18(26)24-19)31(27,28)13-5-2-11(20)3-6-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |

InChIキー |

NTCFNDSVYLMDKG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2635913.png)

![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2635918.png)

![3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2635920.png)

![6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2635921.png)

![Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-4-methylthiophene-2-carboxylate](/img/structure/B2635922.png)

![(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B2635925.png)

![9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635934.png)

![2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B2635935.png)